L-Ibotenic acid

Metabotropic Glutamate Receptors Phosphoinositide Hydrolysis Signal Transduction

Procure L-Ibotenic acid for precise perikaryal-specific excitotoxic lesions that uniquely spare axons of passage, with full agonist efficacy at phosphoinositide-coupled mGluRs—4-5× maximal stimulation versus partial agonist quisqualate. Ideal for targeted neuronal ablation free of confounding epileptogenic effects.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 25690-45-3
Cat. No. B1675241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ibotenic acid
CAS25690-45-3
SynonymsIbotenic acid, (S)-;  Ibotenic acid, L-;  L-Ibotenic acid; 
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1
InChIKeyIRJCBFDCFXCWGO-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Ibotenic Acid (CAS 25690-45-3) Baseline: Non-Selective NMDA and Metabotropic Glutamate Receptor Agonist for Targeted CNS Research


L-Ibotenic acid is a conformationally restricted glutamate analog that acts as a non-selective agonist at both the N-methyl-D-aspartate (NMDA) ionotropic receptor and group I/II metabotropic glutamate receptors (mGluRs), particularly the trans-ACPD or metabotropic quisqualate (Qm) receptor subtype . Isolated originally from Amanita muscaria, it is structurally characterized by an α-amino acid moiety linked to a 3-hydroxyisoxazole ring, conferring a unique pharmacophore distinct from linear endogenous excitatory amino acids . This dual receptor engagement underpins its widespread use as a neuropharmacological tool, especially for creating axon-sparing, perikaryal-specific excitotoxic lesions in vivo .

Why L-Ibotenic Acid Cannot Be Replaced by Generic NMDA or mGluR Agonists in Specialized Lesioning and Pharmacological Studies


While the excitotoxin class includes structurally diverse agonists such as kainic acid, quisqualic acid, NMDA, and AMPA, their functional profiles diverge markedly across receptor activation efficacy, neuronal population selectivity, and induction of confounding phenotypes (e.g., seizures) [1]. L-Ibotenic acid occupies a unique niche: it elicits a neurotoxic potency comparable to kainate but does so via NMDA receptor activation, resulting in a distinct, spherical perikaryal lesion that spares axons of passage and is not accompanied by severe epileptogenic side effects [1]. Furthermore, its activity at mGluRs coupled to phosphoinositide hydrolysis exhibits a full agonist profile distinct from the partial agonist quisqualate, leading to different intracellular signaling outcomes [2]. These quantitative and qualitative differences preclude simple one-to-one substitution; the choice of excitotoxin must be precisely matched to the desired lesion morphology, receptor mechanism, and absence of off-target hyperexcitability. The following evidence details the specific, data-driven differentiators that guide scientific selection and procurement.

Quantitative Differentiation of L-Ibotenic Acid: A Comparative Evidence Guide for Scientific Procurement


L-Ibotenic Acid vs. Quisqualic Acid: Full Agonist Efficacy at Phosphoinositide-Coupled mGluRs Contrasts with Partial Agonist Profile

In a direct head-to-head comparison using rat hippocampal slices, L-ibotenic acid (IBO) and quisqualic acid (QUIS) both stimulated phosphoinositide (PI) hydrolysis in a concentration-dependent manner. Critically, the maximal efficacy and potency profiles of the two agonists were distinct. IBO acted as a full agonist, eliciting a maximal stimulation of 4- to 5-fold over basal values at a concentration of 10⁻³ M. In contrast, QUIS acted as a partial agonist, with a maximal stimulation of only about 2-fold over basal at 10⁻⁴ M, despite being approximately 20 times more potent in terms of the concentration required for half-maximal stimulation. Furthermore, at concentrations ≥ 10⁻⁴ M, QUIS significantly inhibited the maximal stimulatory response of IBO, confirming its lower intrinsic efficacy at this receptor population [1].

Metabotropic Glutamate Receptors Phosphoinositide Hydrolysis Signal Transduction Agonist Pharmacology

L-Ibotenic Acid vs. Kainic Acid: Comparable Neurotoxic Potency but Superior Lesion Specificity and Absence of Seizures

In a comparative histological study, L-ibotenic acid (IBO) and kainic acid (KA) were evaluated for their neurotoxic effects following direct intracerebral injection in rats. Both compounds exhibited comparable overall neurotoxic potency. However, the qualitative nature of the resulting lesions was fundamentally different. IBO consistently produced spherical, perikaryal-specific lesions that were highly uniform and spared axons of passage, regardless of the injection site. In contrast, KA-induced lesions were associated with significant seizure activity and displayed variable patterns of distant neuronal degeneration. Pharmacological analysis confirmed that IBO's effects were mediated via the NMDA receptor, whereas KA acts primarily on kainate receptors [1].

Excitotoxicity Brain Lesioning Neuropharmacology Perikaryal-Specific Lesions

L-Ibotenic Acid in the Excitotoxin Rank Order: Distinct Position in Potency Hierarchy for Cholinergic Neurodegeneration

A systematic in vivo comparison of excitatory amino acid agonists in the rat striatum established a clear rank order of potency for inducing cholinergic neuronal degeneration, as measured by decreases in choline acetyltransferase (ChAT) activity. The order was Kainic acid (KA) > AMPA > L-Ibotenic acid (IBO) > NMDA. Quisqualic acid (QUIS) was approximately equipotent with NMDA but exhibited a significantly lower maximal effect (only a 36% decrease in ChAT activity). This rank order positions IBO as an intermediate-potency agent, distinct from both the highly potent KA/AMPA and the less efficacious NMDA/QUIS, providing a valuable tool for titrating lesion severity [1].

Cholinergic Neurons Excitotoxicity Striatal Lesions Neurodegeneration Models

L-Ibotenic Acid vs. N-Alkylated Derivatives: Unmodified Ibotenic Acid is Essential for Potent NMDA Receptor Activation

Synthetic N-alkylated derivatives of L-ibotenic acid (Ibo) were evaluated for NMDA receptor agonist activity in vitro. The parent compound, Ibo, demonstrated an EC₅₀ of 9.6 μM for NMDA receptor activation. In stark contrast, N-methyl-Ibo and N-ethyl-Ibo exhibited significantly reduced potencies, with EC₅₀ values of 140 μM and 320 μM, respectively, representing a 14.6-fold and 33.3-fold decrease in activity. Additionally, N-benzyl-Ibo was completely inactive at ionotropic receptors, and all three N-alkylated derivatives lost activity at metabotropic glutamate receptors, which is a key feature of the parent Ibo [1].

NMDA Receptor Structure-Activity Relationship (SAR) Excitatory Amino Acids Agonist Potency

Optimal Scientific Applications for L-Ibotenic Acid: From Targeted Brain Lesions to mGluR Signaling Studies


Creation of Axon-Sparing, Perikaryal-Specific Lesions in Experimental Neuroanatomy and Behavioral Neuroscience

Based on the comparative evidence that L-ibotenic acid produces uniform, spherical lesions that spare axons of passage and lack pro-convulsant activity (unlike kainic acid), it is the excitotoxin of choice for precise, targeted ablation of neuronal cell bodies in specific brain nuclei. This is critical for lesion-symptom mapping studies in rodents and primates, where the integrity of fibers of passage must be preserved to correctly attribute behavioral deficits to the lesioned nucleus [1].

Investigating Group I/II mGluR-Mediated Phosphoinositide Hydrolysis and Downstream Signaling Cascades

The finding that L-ibotenic acid acts as a full agonist at phosphoinositide-coupled mGluRs, eliciting a 4-5-fold maximal stimulation (compared to the partial agonist quisqualic acid), makes it the preferred tool for pharmacological activation and dissection of this specific second messenger pathway in brain slice preparations or neuronal cultures. Its robust efficacy is essential for studying the full dynamic range of mGluR-mediated signal transduction [1].

In Vivo Modeling of Graded Cholinergic Neurodegeneration in the Striatum

The established potency hierarchy (KA > AMPA > IBO > NMDA) allows researchers to select L-ibotenic acid as an intermediate-strength excitotoxin for inducing moderate cholinergic cell loss in the striatum. This is particularly useful in preclinical models of neurodegenerative disorders where a partial, rather than complete, lesion of the cholinergic system is desired, and where the severe seizure activity induced by kainic acid would be a confounding variable [1].

Medicinal Chemistry and SAR Studies Utilizing the Ibotenic Acid Pharmacophore

The quantitative SAR data showing a dramatic loss of potency upon N-alkylation (e.g., 14.6-fold for N-methyl) establishes L-ibotenic acid as the essential reference compound for any structure-activity relationship (SAR) or medicinal chemistry program aimed at developing novel NMDA or mGluR ligands. Investigators synthesizing derivatives must benchmark their compounds against the native Ibo to assess the impact of structural modifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Ibotenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.